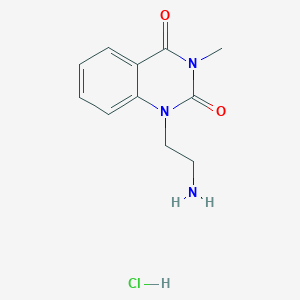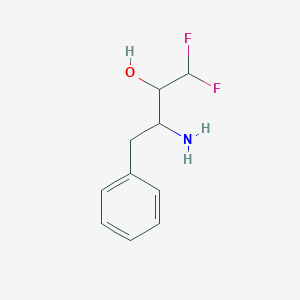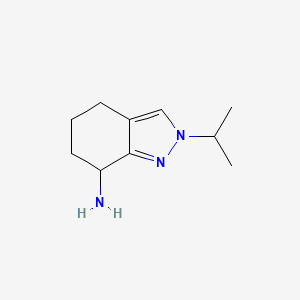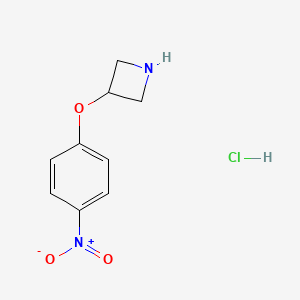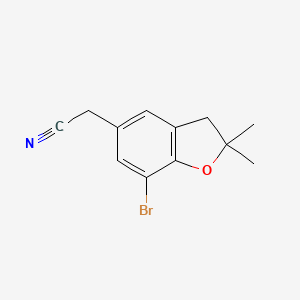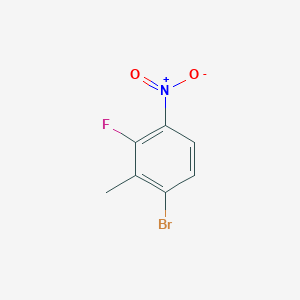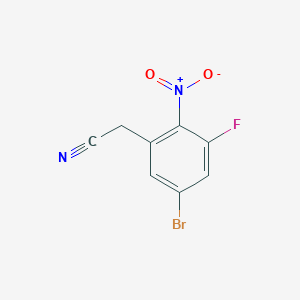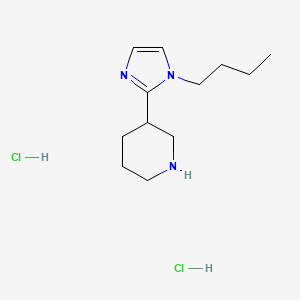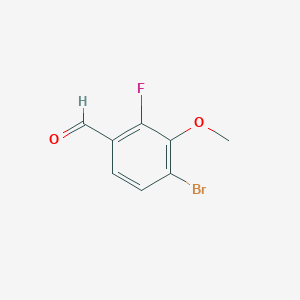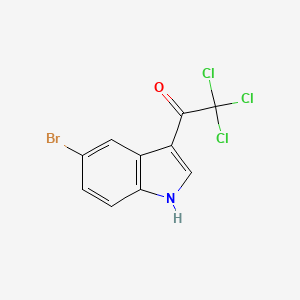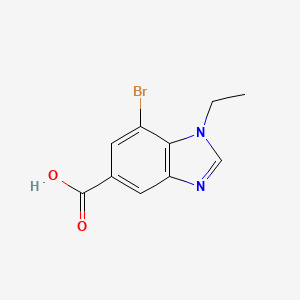
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H9BrN2O2. It is a derivative of benzodiazole, characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 1st position, and a carboxylic acid group at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-1,3-benzodiazole.
Bromination: The 1-ethyl-1,3-benzodiazole is then brominated at the 7th position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carboxylation: The brominated intermediate undergoes carboxylation to introduce the carboxylic acid group at the 5th position. .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4)
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Major Products Formed
Substitution: Formation of 7-azido-1-ethyl-1,3-benzodiazole-5-carboxylic acid or 7-thiocyanato-1-ethyl-1,3-benzodiazole-5-carboxylic acid.
Reduction: Formation of 7-bromo-1-ethyl-1,3-benzodiazole-5-methanol or 7-bromo-1-ethyl-1,3-benzodiazole-5-aldehyde.
Oxidation: Formation of this compound
Aplicaciones Científicas De Investigación
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activities. The ethyl group provides hydrophobic interactions that enhance the compound’s binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
7-Bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group
Uniqueness
7-Bromo-1-ethyl-1,3-benzodiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its hydrophobic interactions, making it more suitable for certain applications compared to its methyl or propyl analogs .
Propiedades
IUPAC Name |
7-bromo-1-ethylbenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-13-5-12-8-4-6(10(14)15)3-7(11)9(8)13/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDGDSIIYVSFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=CC(=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
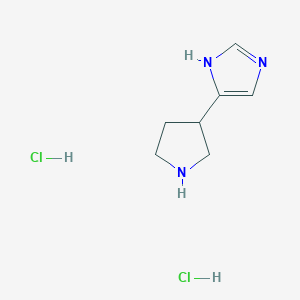
![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)
